tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H18ClN3O2 It is characterized by the presence of an azetidine ring, a pyrimidine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate typically involves multi-step organic reactions
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Pyrimidine Moiety Introduction: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the azetidine intermediate.
Esterification: The final step involves esterification to introduce the tert-butyl group, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
The major products depend on the specific reactions performed. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore in drug design. The azetidine ring and pyrimidine moiety are common motifs in bioactive molecules, making this compound a valuable scaffold for developing new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and structural features make it suitable for various applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 3-(5-methylpyrimidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 3-(2-chloro-5-methylpyridine-4-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate is unique due to the combination of the azetidine ring and the 2-chloro-5-methylpyrimidine moiety. This specific arrangement of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-8-5-15-11(14)16-10(8)9-6-17(7-9)12(18)19-13(2,3)4/h5,9H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINCWMIBYFWLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CN(C2)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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